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molecular formula C11H14O3 B8709998 2-hydroxy-2-(2,4,5-trimethylphenyl)acetic Acid

2-hydroxy-2-(2,4,5-trimethylphenyl)acetic Acid

Cat. No. B8709998
M. Wt: 194.23 g/mol
InChI Key: MLIACTPSDQUOGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07019166B2

Procedure details

A mixture of 69.9 g of 2,4,5-trimethylmandelic acid, 38.3 g of 36% hydrochloric acid, 11.2 g of red phosphorus and 6 g of KI in 270 ml of glacial acetic acid is heated to 100° C. for 16 hours. Subsequently, the mixture is diluted at room temperature with 150 ml of glacial acetic acid. The excess of phosphorus is filtered off with suction and washed three times with 50 ml of glacial acetic acid. The filtrate is admixed with 150 ml of water and the acetic acid is substantially removed by rotary evaporation at bath temperature 50° C. 60 mbar. The remaining suspension is adjusted to pH 1 using 5 ml of 20% sulfuric acid and the solid is filtered off with suction. The solid is washed three times with 180 ml of water each time, and this water becomes the first filtrate. This causes solid to precipitate out once again, which is filtered off with suction through the already existing filtercake. The filtercake is washed once more with 100 ml of water and dried to constant weight. This results in 64.46 g of white solid which, by GC, contains 95.8% of target product=61.7 g=96.2% of theory.
Quantity
69.9 g
Type
reactant
Reaction Step One
Quantity
38.3 g
Type
reactant
Reaction Step One
[Compound]
Name
red phosphorus
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:12]=[C:11]([CH3:13])[C:10]([CH3:14])=[CH:9][C:3]=1[CH:4](O)[C:5]([OH:7])=[O:6].Cl>C(O)(=O)C>[CH3:1][C:2]1[CH:12]=[C:11]([CH3:13])[C:10]([CH3:14])=[CH:9][C:3]=1[CH2:4][C:5]([OH:7])=[O:6]

Inputs

Step One
Name
Quantity
69.9 g
Type
reactant
Smiles
CC1=C(C(C(=O)O)O)C=C(C(=C1)C)C
Name
Quantity
38.3 g
Type
reactant
Smiles
Cl
Name
red phosphorus
Quantity
11.2 g
Type
reactant
Smiles
Name
Quantity
270 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The excess of phosphorus is filtered off with suction
WASH
Type
WASH
Details
washed three times with 50 ml of glacial acetic acid
CUSTOM
Type
CUSTOM
Details
the acetic acid is substantially removed by rotary evaporation at bath temperature 50° C
FILTRATION
Type
FILTRATION
Details
the solid is filtered off with suction
WASH
Type
WASH
Details
The solid is washed three times with 180 ml of water each time
CUSTOM
Type
CUSTOM
Details
This causes solid to precipitate out once again
FILTRATION
Type
FILTRATION
Details
which is filtered off with suction through the
WASH
Type
WASH
Details
The filtercake is washed once more with 100 ml of water
CUSTOM
Type
CUSTOM
Details
dried to constant weight

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=C(C(=C1)C)C)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 64.46 g
YIELD: CALCULATEDPERCENTYIELD 100.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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